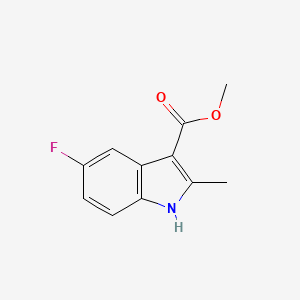

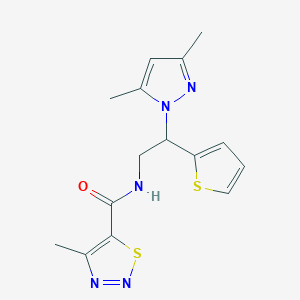

![molecular formula C22H20FN5O3 B2497682 N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methoxybenzamide CAS No. 922047-50-5](/img/structure/B2497682.png)

N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazolo[3,4-d]pyrimidines and related compounds have garnered significant interest due to their diverse pharmacological properties and roles in medicinal chemistry. Their synthesis, molecular structure, and properties are subjects of ongoing research to explore their potential in various applications.

Synthesis Analysis

The synthesis of related pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions starting from simple precursors. For example, one approach to synthesizing such compounds includes condensation reactions, cyclization, and functional group transformations. These methods aim to introduce specific substituents on the pyrazolo[3,4-d]pyrimidine core, affecting the compound's physical, chemical, and biological properties (Hassan et al., 2015).

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized using techniques like X-ray crystallography, NMR spectroscopy, and computational methods. These analyses reveal the compound's conformation, electronic structure, and potential interaction sites for biological targets. The molecular structure significantly impacts the compound's reactivity and interaction with biological targets (Jiang et al., 2012).

Chemical Reactions and Properties

Pyrazolo[3,4-d]pyrimidine derivatives participate in various chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition, enabling the introduction of diverse functional groups. These reactions are crucial for modifying the compound's chemical properties and enhancing its biological activity. The chemical properties are influenced by the substituents on the pyrazolo[3,4-d]pyrimidine core, affecting its acidity, basicity, and reactivity (Xu et al., 2011).

Physical Properties Analysis

The physical properties of pyrazolo[3,4-d]pyrimidine derivatives, such as solubility, melting point, and stability, are essential for their application in drug design and development. These properties are determined experimentally and can be predicted using computational chemistry methods. The physical properties are crucial for the compound's formulation and delivery in a biological system (Yamasaki et al., 2011).

Chemical Properties Analysis

The chemical properties of pyrazolo[3,4-d]pyrimidine derivatives, including their reactivity, stability under different conditions, and interaction with various reagents, are vital for understanding their behavior in chemical and biological systems. These properties are influenced by the compound's electronic structure and the nature of substituents on the pyrazolo[3,4-d]pyrimidine core (Patel & Dhameliya, 2010).

Scientific Research Applications

Antimicrobial and Anticancer Potential

A series of pyrazole and pyrazolopyrimidine derivatives, including compounds structurally related to N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methoxybenzamide, have been synthesized and evaluated for their potential antimicrobial and anticancer activities. These studies reveal the potential of such compounds in developing new therapeutic agents targeting various microbial pathogens and cancer cell lines.

For instance, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have shown significant antimicrobial and anticancer activities. Among the synthesized compounds, some exhibited higher anticancer activity than doxorubicin, a reference drug, indicating their potential as effective anticancer agents. Most of these compounds also demonstrated good to excellent antimicrobial activity, suggesting their usefulness in combating microbial infections (Hafez, El-Gazzar, & Al-Hussain, 2016).

Enzymatic Activity Enhancement

Research on pyrazolopyrimidinyl keto-esters and their enzymatic activities uncovered compounds that notably increased the reactivity of cellobiase, an enzyme involved in the breakdown of cellulose into glucose. This enhancement in enzymatic activity could have applications in biotechnology and industrial processes where the efficient breakdown of cellulose is required (Abd & Awas, 2008).

Cytotoxic Activity and Anticancer Applications

Several studies have synthesized and characterized novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, assessing their in vitro cytotoxic activity against various human cancer cell lines. These compounds, including those structurally similar to this compound, have shown promising results, suggesting their potential as anticancer agents. The structural-activity relationship analysis indicates that specific substitutions on the pyrazolo[1,5-a]pyrimidine scaffold can significantly influence their cytotoxic potential, offering insights into designing more effective anticancer drugs (Hassan, Hafez, Osman, & Ali, 2015).

Mechanism of Action

Target of Action

The primary target of this compound is neuronal nitric oxide synthase (nNOS) . nNOS is an enzyme that plays a crucial role in the production of nitric oxide, a neurotransmitter involved in various physiological and pathological processes in the nervous system .

Mode of Action

The compound interacts with nNOS by binding to its heme domain . The X-ray crystallographic analysis reveals that these type II inhibitors utilize the same hydrophobic pocket to gain strong inhibitory potency . This interaction inhibits the enzymatic activity of nNOS, thereby reducing the production of nitric oxide .

Biochemical Pathways

The inhibition of nNOS affects the nitric oxide signaling pathway. Nitric oxide is a key player in several signaling pathways, including those involved in vasodilation, neurotransmission, and immune response. By inhibiting nNOS, the compound can potentially modulate these pathways .

Pharmacokinetics

The compound has been designed to have a more pharmacokinetically favorable structure . It has shown good permeability and low efflux in a Caco-2 assay, suggesting potential oral bioavailability . Furthermore, even with heme-coordinating groups in the molecule, modifying other pharmacophoric fragments minimized undesirable inhibition of cytochrome P450s from human liver microsomes .

Result of Action

The inhibition of nNOS by the compound can lead to a decrease in nitric oxide production. This can have various effects at the molecular and cellular level, depending on the specific physiological or pathological context. For example, in the context of neurodegenerative disorders, reducing nitric oxide production could potentially alleviate neuronal damage .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with nNOS. Additionally, the presence of other molecules in the cellular environment can also influence the compound’s action, either by competing for binding to nNOS or by modulating the enzyme’s activity .

Biochemical Analysis

Biochemical Properties

Similar compounds with a pyrazolopyrimidine core have been found to interact with various enzymes and proteins . The nature of these interactions often involves binding to the active site of the enzyme or protein, potentially influencing its function.

Cellular Effects

Compounds with similar structures have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Similar compounds have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN5O3/c1-31-18-7-5-16(6-8-18)21(29)24-9-10-28-20-19(12-26-28)22(30)27(14-25-20)13-15-3-2-4-17(23)11-15/h2-8,11-12,14H,9-10,13H2,1H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJNEVHXHHDJRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

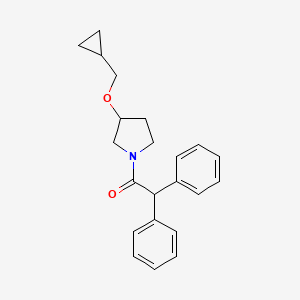

![ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2497599.png)

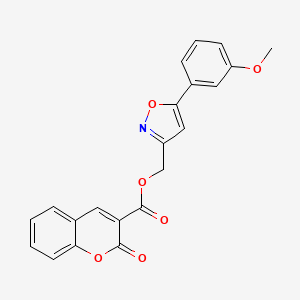

![6-Isopropyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2497602.png)

![2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]ethanesulfonamide](/img/structure/B2497604.png)

![2-[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2497607.png)

![1-(5-Isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenethyl)urea](/img/structure/B2497610.png)

![N-(3-(methylsulfonamido)phenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2497611.png)

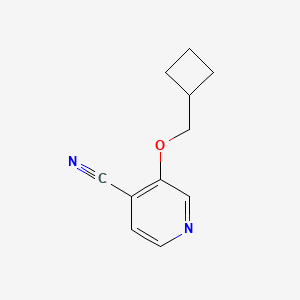

![Methyl 4-[(2-cyanobenzyl)oxy]benzoate](/img/structure/B2497619.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2497621.png)